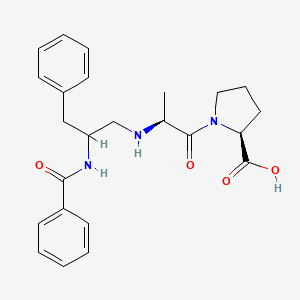
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline typically involves the coupling of 2-benzamido-3-phenylpropylamine with L-alanyl-L-proline. The reaction is carried out under controlled conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product.
化学反応の分析
Types of Reactions
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamido and phenylpropyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-valine
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-leucine
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-isoleucine
Uniqueness
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is unique due to its specific combination of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
82014-18-4 |
|---|---|
分子式 |
C24H29N3O4 |
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[(2-benzamido-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H29N3O4/c1-17(23(29)27-14-8-13-21(27)24(30)31)25-16-20(15-18-9-4-2-5-10-18)26-22(28)19-11-6-3-7-12-19/h2-7,9-12,17,20-21,25H,8,13-16H2,1H3,(H,26,28)(H,30,31)/t17-,20?,21-/m0/s1 |
InChIキー |
FDCFPWRPPNMSAU-ZPWCZAOQSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


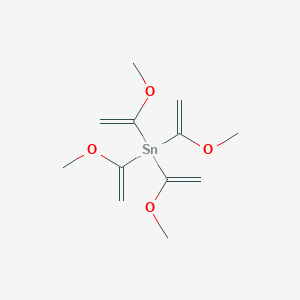
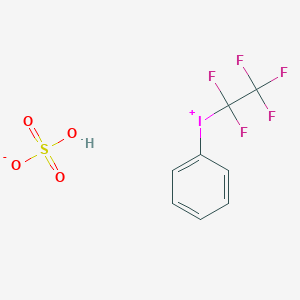
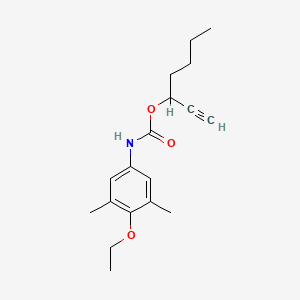
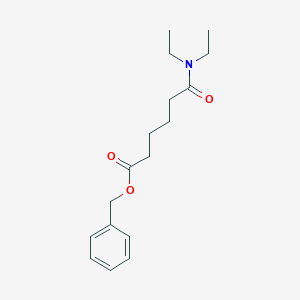
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)


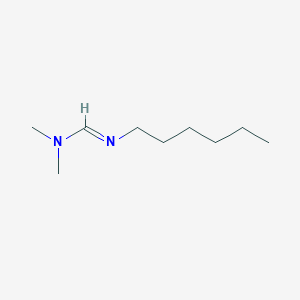
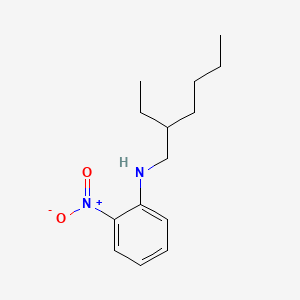
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
